molecular formula C8H9Cl2NO2 B8419076 2,6-Dimethoxy-4-(dichloromethyl)pyridine

2,6-Dimethoxy-4-(dichloromethyl)pyridine

Cat. No.: B8419076
M. Wt: 222.07 g/mol
InChI Key: HVIDZLBMXUPNLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethoxy-4-(dichloromethyl)pyridine is a halogenated pyridine derivative characterized by methoxy (-OCH₃) groups at the 2- and 6-positions and a dichloromethyl (-CHCl₂) substituent at the 4-position. The methoxy groups are electron-donating via resonance, while the dichloromethyl group is electron-withdrawing due to the electronegativity of chlorine atoms.

Properties

Molecular Formula

C8H9Cl2NO2

Molecular Weight

222.07 g/mol

IUPAC Name

4-(dichloromethyl)-2,6-dimethoxypyridine

InChI

InChI=1S/C8H9Cl2NO2/c1-12-6-3-5(8(9)10)4-7(11-6)13-2/h3-4,8H,1-2H3

InChI Key

HVIDZLBMXUPNLE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)OC)C(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data Analysis

Table 2: Comparative Reactivity and Solubility

Compound Reactivity (Nucleophilic Substitution) Solubility in Water Stability in Acidic Conditions
This compound Moderate (activated by -CHCl₂) Low High (methoxy groups stabilize)
2,6-Dichloro-4-(chloromethyl)pyridine High (Cl substituents activate) Very low Moderate
2,6-Dihydroxy-4-methyl-pyridine Low (OH groups deactivate ring) High Low (prone to protonation)

Key Observations:

Electronic Effects : Methoxy groups enhance ring stability, while dichloromethyl groups create electrophilic sites for functionalization.

Biological Relevance : Dichloromethyl-substituted heterocycles show promise in anticancer applications, warranting further study of the target compound .

Synthetic Utility : Chlorinated pyridines (e.g., 2,6-dichloro-4-(chloromethyl)pyridine) are preferred for cross-coupling reactions, whereas methoxy-substituted derivatives may require harsher conditions .

Preparation Methods

Oxidation of 2,6-Lutidine

Potassium permanganate oxidizes methyl groups to carboxylic acids via a radical mechanism. The reaction proceeds through:

  • Hydrogen abstraction from the methyl group, forming a benzyl radical.

  • Oxygen insertion from MnO₄⁻, generating a dihydroxymanganese intermediate.

  • Acidic workup liberates the dicarboxylic acid.

Key Factor : Maintaining pH 3–4 during workup prevents decarboxylation and ensures product stability.

Borohydride Reduction of Esters

NaBH₄ reduces esters to alcohols via a two-step process:

  • Nucleophilic attack by BH₄⁻ at the carbonyl carbon.

  • Proton transfer and elimination of the alkoxide, yielding the alcohol.

  • Role of Lewis Acids : Aluminum chloride (AlCl₃) enhances reactivity by coordinating to the ester carbonyl, polarizing the C=O bond.

Comparative Analysis of Synthetic Pathways

Parameter Oxidation-Reduction-Chlorination Direct Chlorination
Starting Material Cost Low (2,6-lutidine: $50–80/kg)High (specialty diols)
Step Count 4–52–3
Overall Yield 60–70%40–50%
Purity Challenges Byproducts from incomplete oxidationOver-chlorination
Scalability Industrial-friendlyLimited by radical conditions

Advanced Modifications and Catalytic Innovations

Enzymatic Oxidation

Recent studies explore lipase-mediated oxidation of 2,6-lutidine to reduce KMnO₄ usage. Candida antarctica lipase B (CAL-B) in biphasic systems (water/toluene) achieves 85% conversion at 50°C, minimizing metal waste.

Flow Chemistry for Chlorination

Continuous-flow reactors with SOCl₂ enhance chlorination safety and efficiency:

  • Residence Time : 5–10 min at 25°C.

  • Yield Improvement : 90% conversion with automated quenching .

Q & A

Q. What are the optimal synthetic routes for 2,6-Dimethoxy-4-(dichloromethyl)pyridine, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis typically involves functionalizing pyridine derivatives through chlorination and methoxylation. Key steps include:

  • Mitsunobu Reaction : For introducing methoxy groups at the 2,6-positions, as demonstrated in analogous pyridine derivatives using diethyl azodicarboxylate (DEAD) and triphenylphosphine .
  • Chloromethylation : Introducing the dichloromethyl group at position 4 via electrophilic substitution, using reagents like benzal chloride (α,α-dichlorotoluene) under controlled conditions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are critical for isolating high-purity product (>95%) .
    Optimization Tips :
  • Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of intermediates.
  • Monitor reaction progress via TLC (Rf ~0.3–0.5 in hexane/EtOAc 3:1) and adjust stoichiometry (1.2–1.5 equivalents of chlorinating agents) .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR : Peaks at δ 3.8–4.0 ppm (methoxy groups) and δ 5.2–5.5 ppm (dichloromethyl proton) confirm substitution patterns .
    • 13C NMR : Signals near δ 55 ppm (methoxy carbons) and δ 70–75 ppm (dichloromethyl carbon) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water mobile phase) with ESI-MS to detect molecular ion [M+H]+ at m/z ~246 .
  • Elemental Analysis : Verify C, H, N, Cl content (±0.3% deviation from theoretical values) .

Q. What are the stability considerations for storing this compound under laboratory conditions?

Methodological Answer:

  • Storage Conditions :
    • Store in amber glass vials at –20°C under inert gas (argon/nitrogen) to prevent moisture absorption and photodegradation .
    • Avoid contact with strong oxidizers (e.g., peroxides) due to the dichloromethyl group’s reactivity .
  • Stability Tests :
    • Monitor decomposition via periodic HPLC analysis; degradation products (e.g., hydrolyzed methoxy groups) appear as secondary peaks after 6 months .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets to balance accuracy and computational cost .
  • Key Calculations :
    • HOMO-LUMO Gaps : Predict nucleophilic/electrophilic sites (e.g., dichloromethyl carbon as electrophilic center) .
    • Electrostatic Potential Maps : Identify regions prone to nucleophilic attack (e.g., electron-deficient dichloromethyl group) .
  • Validation : Compare computed IR spectra (C–Cl stretching ~550–600 cm⁻¹) with experimental FT-IR data .

Q. What strategies are recommended for resolving contradictions between experimental data and computational models in the study of this compound?

Methodological Answer:

  • Case Example : If DFT predicts a reaction intermediate that is not observed experimentally:
    • Re-examine Solvent Effects : Include solvation models (e.g., PCM) in DFT to account for solvent stabilization .
    • Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to detect short-lived intermediates (e.g., carbocation species in SN1 pathways) .
  • Statistical Tools : Apply multivariate analysis (e.g., PCA) to correlate experimental yields with computational descriptors (e.g., charge density) .

Q. How does the dichloromethyl substituent influence the compound’s reactivity in nucleophilic substitution reactions, and what mechanistic insights have been gained?

Methodological Answer:

  • Mechanistic Pathways :
    • SN1 : Dichloromethyl group stabilizes carbocation intermediates in polar protic solvents (e.g., methanol), leading to racemization .
    • SN2 : Bimolecular displacement dominates in aprotic solvents (e.g., DMF), with inversion of configuration .
  • Evidence : Kinetic isotope effects (KIEs) and Hammett plots (ρ ~+2.1) confirm a transition state with partial positive charge on the dichloromethyl carbon .

Q. What methodological approaches are used to investigate the structure-activity relationships (SAR) of derivatives of this compound in biological systems?

Methodological Answer:

  • Derivative Synthesis : Replace dichloromethyl with trifluoromethyl or hydroxyl groups to assess steric/electronic effects .
  • Biological Assays :
    • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa) to identify IC50 values .
    • COMPARE Analysis : Cross-reference activity profiles with known drugs to infer mechanisms (e.g., topoisomerase inhibition) .

Q. How do solvent polarity and reaction media affect the stability and reaction pathways of this compound in synthetic applications?

Methodological Answer:

  • Solvent Screening :
    • Polar Aprotic Solvents (DMF, DMSO) : Enhance SN2 pathways due to high dielectric constants .
    • Polar Protic Solvents (MeOH, H2O) : Favor hydrolysis of dichloromethyl to aldehyde derivatives .
  • Stability Studies : Use UV-Vis spectroscopy (λmax ~270 nm) to track degradation rates in different solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.